Product packaging for 5-Bromo-4-cyclopropoxypyridin-3-amine(Cat. No.:)

5-Bromo-4-cyclopropoxypyridin-3-amine

Cat. No.: B13295576
M. Wt: 229.07 g/mol
InChI Key: TZPYQTJGBKENDN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

Pyridine (C5H5N), an aromatic heterocyclic compound, is a fundamental building block in a multitude of chemical applications. nih.gov Its structural similarity to benzene (B151609), with one CH group replaced by a nitrogen atom, imparts unique properties that have made it a "privileged scaffold" in medicinal chemistry. nih.govrsc.org Pyridine and its derivatives are integral to over 7,000 existing drug molecules and are found in numerous natural products, including vitamins and alkaloids. nih.govresearchgate.net

The nitrogen atom in the pyridine ring allows for hydrogen bonding and introduces polarity, which can enhance the solubility and bioavailability of less soluble compounds. researchgate.net This adaptability makes pyridine derivatives highly sought after in the pharmaceutical industry for developing therapeutic agents targeting a wide range of diseases. researchgate.netnih.gov Beyond pharmaceuticals, pyridine scaffolds are crucial in the development of agrochemicals, such as insecticides, fungicides, and herbicides. researchgate.net The versatility of the pyridine ring as both a reactant and a starting material for structural modifications solidifies its significant role in modern chemical research. researchgate.net

Strategic Role of Halogenation (Bromine) in Modulating Electronic Properties and Reactivity of Pyridinamines

Halogenation, and specifically bromination, is a key strategy for modifying the electronic properties and reactivity of pyridine rings. The introduction of a bromine atom onto the pyridine scaffold can significantly alter its electron density distribution. This modification can serve as a regulatory handle on the electronic properties of the molecule, influencing its reactivity in subsequent chemical transformations. nih.gov

Brominated pyridines are valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. acs.orgacs.orgnih.gov These reactions are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a versatile leaving group, allowing for the introduction of a wide array of functional groups. This strategic placement of bromine enables chemists to build molecular complexity and synthesize novel compounds with desired properties. rsc.org The reactivity of the brominated site can be tuned, sometimes showing different reactivity compared to other halogens like chlorine, which can be exploited for sequential and selective reactions. nih.gov

The Cyclopropoxy Moiety: Structural Attributes, Synthetic Challenges, and Strain-Induced Chemical Reactivity within Organic Molecules

The cyclopropyl (B3062369) group, a three-membered carbon ring, possesses unique structural and electronic properties due to its significant ring strain. fiveable.me With bond angles of approximately 60°, far from the ideal 109.5° for sp3-hybridized carbons, the cyclopropane (B1198618) ring exhibits enhanced reactivity compared to larger cycloalkanes. fiveable.me This strain energy can be released in ring-opening reactions, making cyclopropyl-containing molecules valuable synthetic intermediates. fiveable.me The cyclopropyl group also has partial double-bond character due to significant π-orbital overlap, contributing to its distinct electronic properties. fiveable.me

Contextualizing 5-Bromo-4-cyclopropoxypyridin-3-amine within Advanced Heterocyclic Systems Research

This specific combination of functional groups makes this compound a potentially valuable building block in the synthesis of advanced heterocyclic systems for various research applications. The interplay between the electron-withdrawing nature of the bromine and the electronic effects of the amino and cyclopropoxy groups creates a unique chemical entity with potential for novel reactivity and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrN2O B13295576 5-Bromo-4-cyclopropoxypyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-4-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C8H9BrN2O/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2

InChI Key

TZPYQTJGBKENDN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2N)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4 Cyclopropoxypyridin 3 Amine and Its Analogues

Precursor Synthesis Strategies for Brominated Pyridinamines

The assembly of the target molecule relies on the availability of appropriately substituted brominated pyridinamine precursors. These intermediates can be synthesized through various routes, either by building the pyridine (B92270) ring with the desired substituents already incorporated or by functionalizing a pre-existing pyridine core. A common and strategically important precursor for the title compound is 5-bromo-4-chloropyridin-3-amine. pipzine-chem.comcymitquimica.com The synthesis of this and related compounds often begins with simpler, commercially available aminopyridines or halopyridines.

Synthesis of 5-Bromo-4-substituted-pyridin-3-amines, including related compounds such as 5-Bromo-4-cyclopropoxypyridin-2-amine (B13638731) and 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine

A primary strategy for synthesizing 5-bromo-pyridin-3-amine scaffolds involves the direct halogenation of an existing aminopyridine. For instance, the synthesis of 2-amino-5-bromopyridine (B118841) can be achieved by treating 2-aminopyridine (B139424) with bromine in acetic acid. orgsyn.org This intermediate can then be further functionalized. To install an amino group at the 3-position, a nitration-reduction sequence is highly effective. The 2-amino-5-bromopyridine is nitrated to yield 2-amino-5-bromo-3-nitropyridine, which is subsequently reduced using reagents like iron powder in an acidic ethanol (B145695) solution to afford 2,3-diamino-5-bromopyridine. orgsyn.org This multi-step process establishes the required 5-bromo-3-amino substitution pattern.

An alternative approach starts with a different precursor, such as 2-amino-4-chloropyridine. This compound can be brominated at the 5-position using N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) to produce 2-amino-5-bromo-4-chloropyridine. google.com This intermediate can then be converted to other key building blocks. For example, a diazotization reaction followed by chlorination can replace the 2-amino group, yielding 5-bromo-2,4-dichloropyridine. google.com Such di-halogenated pyridines are exceptionally versatile for subsequent functionalization.

The synthesis of analogues such as 5-Bromo-4-cyclopropoxypyridin-2-amine cymitquimica.comchemicalbook.com and 5-Bromo-4-(cyclopropylmethoxy)pyridin-2-amine bldpharm.com follows similar logic, typically involving the reaction of a dihalopyridine precursor with the appropriate alcohol (cyclopropanol or cyclopropylmethanol) to introduce the alkoxy group via nucleophilic aromatic substitution, a process detailed further in section 2.2.

Derivatization of Pre-existing Halogenated Pyridine Building Blocks

Halogenated pyridines are fundamental building blocks in organic synthesis due to their susceptibility to a wide range of transformations, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. nih.gov The reactivity of halogens on the pyridine ring is highly dependent on their position relative to the ring nitrogen. Halogens at the 2- and 4-positions are significantly more reactive towards nucleophilic displacement than those at the 3-position because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com

This differential reactivity is exploited in the synthesis of complex pyridines. For example, in a precursor like 5-bromo-4-chloropyridin-3-amine, a nucleophile will selectively displace the chlorine atom at the 4-position over the bromine atom at the 5-position. pipzine-chem.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also powerful tools for derivatizing brominated pyridines. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl or alkyl groups at the position of the bromine atom. nih.gov

Introduction of the Cyclopropoxy Group

The cyclopropoxy moiety is introduced onto the pyridine ring via an alkoxylation reaction, typically a nucleophilic aromatic substitution. This involves reacting a halogenated pyridine precursor with cyclopropanol (B106826) in the presence of a base.

Alkoxylation Reactions in Pyridine Synthesis

Alkoxylation of pyridines is a common method for synthesizing pyridyl ethers. The most straightforward pathway is the SNAr reaction, where a halopyridine is treated with an alkoxide. As mentioned, this reaction is most efficient for halogens at the 2- and 4-positions. youtube.com The typical order of leaving group ability in these reactions is F > Cl ≈ Br > I. nih.govrsc.org Therefore, in a molecule containing both a chlorine at C-4 and a bromine at C-5, the C-4 chlorine is the preferred site for nucleophilic attack by an alkoxide.

The reaction proceeds via an addition-elimination mechanism, where the alkoxide first attacks the electron-deficient carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the halide ion. youtube.com

Specific Cyclopropylation Reagents and Optimized Reaction Conditions

To synthesize 5-Bromo-4-cyclopropoxypyridin-3-amine, the key step is the reaction of a suitable precursor, such as 5-bromo-4-chloropyridin-3-amine, with a cyclopropoxide nucleophile.

The specific reagent for this transformation is cyclopropanol. To act as a nucleophile, it must first be deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to generate sodium or potassium cyclopropoxide in situ. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the dissolution of the reagents and promote the substitution reaction. The reaction conditions, including temperature and time, are optimized to ensure complete conversion and minimize side reactions.

Table 1: Typical Conditions for Cyclopropoxylation of 4-Chloropyridine Precursors

ParameterConditionPurpose
Precursor 5-Bromo-4-chloropyridin-3-amineProvides the pyridine backbone with correct halogenation pattern for selective substitution.
Reagent CyclopropanolSource of the cyclopropoxy group.
Base Sodium Hydride (NaH)Deprotonates cyclopropanol to form the active nucleophile, sodium cyclopropoxide.
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)Aprotic polar solvent to dissolve reactants and facilitate the SNAr reaction.
Temperature Elevated (e.g., 60-100 °C)To overcome the activation energy barrier and drive the reaction to completion.

Strategies for Introducing the Amine Functionality at the 3-Position of the Pyridine Ring

Introducing an amino group at the C-3 position of the pyridine ring presents a unique challenge compared to the C-2 and C-4 positions. The C-3 position is less electron-deficient, making it less susceptible to direct nucleophilic attack. Therefore, indirect methods are typically employed.

One of the most reliable strategies is the reduction of a 3-nitropyridine . This involves first introducing a nitro group at the 3-position via electrophilic nitration, followed by reduction to the corresponding amine. This method is widely applicable and tolerates a variety of other functional groups on the ring. orgsyn.org Common reducing agents include tin(II) chloride, iron powder with acid, or catalytic hydrogenation (e.g., H₂ over Pd/C). orgsyn.orgnbinno.compatsnap.com For instance, a 5-bromo-3-nitropyridine derivative can be effectively reduced to the desired 5-bromo-pyridin-3-amine. orgsyn.org

Another classical approach involves rearrangement reactions of carboxylic acid derivatives at the 3-position.

Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. Nicotinamide (pyridine-3-carboxamide) can be treated with an alkaline solution of potassium hypobromite (B1234621) to yield 3-aminopyridine. masterorganicchemistry.comorgsyn.orgyoutube.com

Curtius Rearrangement : This method involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, into an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.org Nicotinic acid (pyridine-3-carboxylic acid) can be converted to its acyl azide, which upon heating and subsequent hydrolysis, also produces 3-aminopyridine. orgsyn.orgnih.gov This method is valued for its mild conditions and broad functional group tolerance.

Table 2: Comparison of Methods for C-3 Amination of Pyridine

MethodStarting MaterialKey ReagentsKey IntermediateAdvantages
Nitro Group Reduction 3-NitropyridineFe/HCl or H₂/Pd-C-High yields, reliable, common industrial method. orgsyn.org
Hofmann Rearrangement Pyridine-3-carboxamideBr₂, NaOHIsocyanateOne-pot conversion from amide. masterorganicchemistry.comorgsyn.org
Curtius Rearrangement Pyridine-3-carboxylic acidDPPA or SOCl₂ then NaN₃; Heat, H₂OAcyl azide, IsocyanateMild conditions, high functional group tolerance. wikipedia.orgnih.gov

Advanced Synthetic Transformations for Analogues of this compound

The structural complexity of polysubstituted pyridine derivatives, such as this compound, necessitates the use of advanced and highly selective synthetic methodologies for the creation of its analogues. These methods allow for the precise introduction of diverse functional groups onto the pyridine core, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. Key strategies include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and various regioselective functionalization techniques.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable for modifying halogenated pyridines. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly prominent for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

For analogues of this compound, the bromine atom at the C5 position serves as a synthetic handle for introducing aryl, heteroaryl, or alkyl groups. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. mit.eduresearchgate.net For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalysts. researchgate.net The use of sterically demanding, electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are also applicable. The Sonogashira coupling, for example, allows for the introduction of alkyne moieties by reacting the bromopyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. scirp.org This method has been successfully applied to 2-amino-3-bromopyridine (B76627) derivatives, which are structurally similar to the target compound, to produce a variety of 2-amino-3-alkynyl pyridines. scirp.org Similarly, C-N cross-coupling reactions, often using specialized ligands like RuPhos and BrettPhos, enable the synthesis of N-arylated and N-alkylated diaminopyridines from 3-halo-2-aminopyridines. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Scaffolds

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProductYieldReference
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineAryl-boronic acidsPd(PPh₃)₄5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood to excellent mdpi.com
Sonogashira2-Amino-3-bromopyridineTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuI2-Amino-3-alkynyl pyridine derivativesUp to 96% scirp.org
C-N Coupling (Buchwald-Hartwig)3-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystN³-cyclopentyl-2,3-diaminopyridine78% nih.gov
C-N Coupling (Buchwald-Hartwig)3-Bromo-2-aminopyridineMorpholineRuPhos-precatalyst3-Morpholino-2-aminopyridine95% nih.gov

Nucleophilic Aromatic Substitution Pathways on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) provides a complementary pathway for the functionalization of halogenated pyridines. nih.gov In contrast to benzene (B151609) rings, which are generally unreactive towards nucleophiles, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. youtube.comwikipedia.org This inherent electronic property makes halogenated pyridines susceptible to attack by nucleophiles, particularly when the halogen leaving group is located at a position ortho or para to the ring nitrogen (i.e., the 2-, 4-, or 6-positions). youtube.comquimicaorganica.orgyoutube.com

The SNAr mechanism typically proceeds via a two-step addition-elimination process. youtube.com A nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The electron-withdrawing character of the pyridine nitrogen helps to stabilize this intermediate through resonance. youtube.com Subsequent expulsion of the halide leaving group restores the aromaticity of the ring, yielding the substituted product. youtube.com

While halogens at the 2- and 4-positions are highly activated for SNAr, those at the 3- and 5-positions are significantly less reactive because the negative charge of the Meisenheimer complex cannot be effectively delocalized onto the nitrogen atom. youtube.com Therefore, for analogues of this compound, direct SNAr at the C5 position is generally challenging under standard conditions. However, the presence of other activating groups or the use of highly reactive nucleophiles can sometimes facilitate such transformations. A classic example of SNAr on pyridine itself is the Chichibabin reaction, where sodium amide is used to introduce an amino group at the 2-position, displacing a hydride ion. youtube.comwikipedia.org

Table 2: Reactivity of Halopyridines in Nucleophilic Aromatic Substitution (SNAr)

Substituent PositionReactivityReason for ReactivityExample ReactionReference
2- (ortho) or 4- (para)HighThe negative charge of the Meisenheimer intermediate is stabilized by delocalization onto the electronegative ring nitrogen.2-Chloropyridine with sodium methoxide (B1231860) to form 2-methoxypyridine. youtube.comyoutube.com
3- (meta)LowThe negative charge of the intermediate cannot be delocalized onto the ring nitrogen, resulting in lower stability.Generally unreactive under standard SNAr conditions. youtube.com

Regioselective Functionalization Techniques for Polysubstituted Pyridine Derivatives

The synthesis of highly substituted pyridine analogues requires precise control over the position of incoming functional groups, a concept known as regioselectivity. Several advanced techniques have been developed to address this challenge, moving beyond classical substitution patterns.

One powerful strategy involves the generation of pyridyne intermediates. Similar to benzynes, pyridynes are highly reactive species that can undergo subsequent reactions to introduce two adjacent functional groups. For example, 3-chloropyridines can be converted into 3,4-pyridyne intermediates. nih.govrsc.orgresearchgate.net Regioselective lithiation followed by treatment with a Grignard reagent can generate the pyridyne, which is then trapped by the nucleophilic portion of the Grignard reagent at the 4-position. The resulting pyridylmagnesium species can be quenched with various electrophiles to install a second functional group at the 3-position, leading to 2,3,4-trisubstituted pyridines. nih.govrsc.orgresearchgate.net

Another important technique is the halogen-metal exchange, which allows for the conversion of a C-Br bond into a more reactive organometallic species. For instance, a bromine-magnesium exchange reaction on 3,5-dibromopyridine (B18299) derivatives can be directed by a substituent at the 2-position. rsc.org Using reagents like isopropylmagnesium chloride-lithium chloride (iso-PrMgCl·LiCl), the bromine at the 3-position can be selectively exchanged. The resulting pyridylmagnesium reagent can then react with a variety of electrophiles, providing a regioselective route to 3-functionalized pyridine derivatives. rsc.org These methods highlight the sophisticated strategies available for the controlled and selective synthesis of complex polysubstituted pyridine analogues.

Table 3: Examples of Regioselective Functionalization Methods for Pyridines

MethodStarting MaterialKey Intermediate/ReagentOutcomeReference
Pyridyne Chemistry3-Chloro-2-ethoxypyridine3,4-Pyridyne intermediateRegioselective 3,4-difunctionalization to form 2,3,4-trisubstituted pyridines. nih.govrsc.orgresearchgate.net
Halogen-Magnesium Exchange2-(Tosyloxy)-3,5-dibromopyridineiso-PrMgCl·LiClHighly regioselective formation of a pyridylmagnesium reagent at the C3 position for subsequent electrophilic quenching. rsc.org

Reactivity and Reaction Mechanisms of 5 Bromo 4 Cyclopropoxypyridin 3 Amine

Reactivity of the Pyridine (B92270) Core

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iqyoutube.com This inherent electronic character is significantly modulated by the attached substituents. In 5-Bromo-4-cyclopropoxypyridin-3-amine, the presence of two strong electron-donating groups—the amino group at the C3 position and the cyclopropoxy group at the C4 position—counteracts the electron-withdrawing nature of the nitrogen, rendering the pyridine core more electron-rich than the parent pyridine.

Electrophilic Aromatic Substitution Potentials and Regioselectivity

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), the strong activating effects of the amino and cyclopropoxy substituents enhance the nucleophilicity of the ring in this compound, making EAS reactions feasible. quimicaorganica.org The regioselectivity of such reactions is determined by the directing influence of all substituents and the pyridine nitrogen.

The outcome of an electrophilic attack is governed by the stability of the resulting cationic intermediate (sigma complex). The directing effects of the functional groups on this compound are summarized below.

GroupPositionElectronic EffectDirecting Influence
Pyridine Nitrogen1-I, -M (Deactivating)Meta (to C3, C5)
Amine (-NH₂)3+M >> -I (Strongly Activating)Ortho, Para (to C2, C4)
Cyclopropoxy (-O-cPr)4+M > -I (Strongly Activating)Ortho, Para (to C3, C5)
Bromo (-Br)5-I > +M (Deactivating)Ortho, Para (to C4, C6)

Considering these influences, the most probable sites for electrophilic attack are the C2 and C6 positions.

Attack at C2: This position is strongly activated by the ortho-directing amino group at C3.

The powerful activating and directing effect of the amino group likely makes the C2 position the primary site for electrophilic substitution. However, steric hindrance from the adjacent cyclopropoxy group at C4 could play a role, potentially increasing the proportion of substitution at the less hindered C6 position.

Nucleophilic Attack Susceptibility at Various Ring Positions

Nucleophilic aromatic substitution (SNAr) is generally favored in electron-deficient aromatic systems. wikipedia.orgmasterorganicchemistry.com Pyridine itself is more susceptible to nucleophilic attack than benzene, particularly at the C2 and C4 positions, as the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate. uoanbar.edu.iq

However, in this compound, the ring is electron-rich due to the potent electron-donating effects of the amino and cyclopropoxy groups. This increased electron density deactivates the ring towards nucleophilic attack. nih.gov Consequently, direct nucleophilic substitution, such as the displacement of a hydride ion, is highly unlikely under standard conditions. While the bromine at C5 could act as a leaving group, the electron-rich nature of the ring would destabilize the anionic intermediate required for a typical SNAr mechanism, making this pathway unfavorable. chemistrysteps.com Therefore, the pyridine core of this specific compound is considered to have a low susceptibility to nucleophilic attack.

Role of the Bromine Atom in Reactive Transformations

The bromine atom at the C5 position is a key functional handle for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation and reductive elimination to yield the coupled product and regenerate the catalyst. The exocyclic amine group may also serve as a ligand for the palladium catalyst in some contexts. researchgate.net

A range of valuable compounds can be synthesized from this substrate using various palladium-catalyzed methods.

Reaction NameCoupling PartnerBond FormedTypical Product Type
Suzuki CouplingOrganoboron Reagent (e.g., R-B(OH)₂)C-C (Aryl-Aryl)5-Aryl-4-cyclopropoxypyridin-3-amine
Heck CouplingAlkene (e.g., H₂C=CHR)C-C (Aryl-Vinyl)5-Vinyl-4-cyclopropoxypyridin-3-amine
Sonogashira CouplingTerminal Alkyne (e.g., H-C≡C-R)C-C (Aryl-Alkynyl)5-Alkynyl-4-cyclopropoxypyridin-3-amine
Buchwald-Hartwig AminationAmine (e.g., R₂NH)C-N (Aryl-Amine)N⁵-Substituted-4-cyclopropoxypyridine-3,5-diamine
Stille CouplingOrganostannane (e.g., R-SnBu₃)C-C (Aryl-Aryl/Vinyl)5-Aryl/Vinyl-4-cyclopropoxypyridin-3-amine

Potential for Halogen-Dance Reactions or Migratory Rearrangements

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. rsc.org This reaction is driven by the formation of a thermodynamically more stable organometallic intermediate. clockss.org For such a rearrangement to occur with this compound, a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) would be required to deprotonate one of the ring carbons. whiterose.ac.uk

The most acidic protons are expected to be at the C2 and C6 positions. Deprotonation at C6, followed by a sequence of halogen-metal exchanges, could potentially lead to the migration of the bromine atom from C5 to C6. The feasibility of this transformation depends critically on the relative stability of the lithiated intermediates and the reaction conditions, such as temperature and solvent. nih.govkobe-u.ac.jp While plausible, the occurrence of a halogen-dance reaction for this specific substrate would require experimental verification.

Reactivity of the Amine Group

The exocyclic primary amine at the C3 position exhibits reactivity characteristic of aromatic amines. It can act as a nucleophile and a base, and it is a precursor to the synthetically versatile diazonium salt.

Key reactions involving the amine group include:

Acylation: Reaction with acyl halides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, though competition with N-alkylation of the more basic pyridine ring nitrogen can occur.

Diazotization (Sandmeyer Reaction): Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amine into a diazonium salt (Ar-N₂⁺). mnstate.eduwikipedia.org This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups at the C3 position. researchgate.netorganic-chemistry.orgnih.gov

Reaction TypeReagent(s)Product Functional Group at C3
AcylationAcetyl Chloride (CH₃COCl)Amide (-NHCOCH₃)
Diazotization/Sandmeyer1. NaNO₂, HCl 2. CuClChloro (-Cl)
Diazotization/Sandmeyer1. NaNO₂, HBr 2. CuBrBromo (-Br)
Diazotization/Sandmeyer1. NaNO₂, H₂SO₄ 2. CuCNCyano (-CN)
Diazotization/Schiemann1. HBF₄, NaNO₂ 2. HeatFluoro (-F)
Diazotization/HydrolysisNaNO₂, H₂SO₄, H₂O, HeatHydroxyl (-OH)

Nucleophilic Reactivity of the Pyridinamine Functionality

The pyridinamine functionality in this compound possesses two potential nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic pyridine ring nitrogen. The exocyclic amino group is generally the more nucleophilic of the two due to the higher localization of the lone pair of electrons compared to the ring nitrogen, whose lone pair is part of the aromatic system.

Interactive Table: Predicted Reactivity of Functional Groups
Functional GroupPredicted pKa (Conjugate Acid)Expected Nucleophilic ReactivityInfluencing Factors
3-Amino Group~4-5High+R effect of the cyclopropoxy group enhances electron density. -I effect of the bromo group slightly reduces it.
Pyridine Nitrogen~2-3ModerateElectron-withdrawing nature of the nitrogen heteroatom and the bromo substituent deactivates the ring. uoanbar.edu.iq

Acylation and Alkylation Derivatives of the Amine

The primary amine at the 3-position is the most probable site for electrophilic attack, making it readily susceptible to acylation and alkylation reactions. These reactions are standard transformations for primary amines and proceed via nucleophilic substitution.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) would yield the corresponding N-(5-bromo-4-cyclopropoxypyridin-3-yl)amide. The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. This deactivation prevents polyacylation. youtube.com

Alkylation: Alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) can lead to a mixture of mono- and di-alkylated products (secondary and tertiary amines). Controlling the stoichiometry of the alkylating agent and the reaction conditions is crucial to achieve selective mono-alkylation. The use of bulky alkylating agents can also favor mono-alkylation due to steric hindrance. Unlike acylation, the resulting alkylated amines are often more nucleophilic than the primary amine, which can make controlling the extent of reaction challenging. youtube.com

Interactive Table: Examples of Acylation and Alkylation Derivatives
Reaction TypeReagent ExampleProduct ClassPotential Structure
AcylationAcetyl ChlorideAmideN-(5-bromo-4-cyclopropoxypyridin-3-yl)acetamide
AcylationBenzoyl ChlorideAmideN-(5-bromo-4-cyclopropoxypyridin-3-yl)benzamide
AlkylationMethyl IodideSecondary Amine5-bromo-4-cyclopropoxy-N-methylpyridin-3-amine
AlkylationBenzyl BromideSecondary AmineN-benzyl-5-bromo-4-cyclopropoxypyridin-3-amine

Participation in Intramolecular and Intermolecular Cyclization Reactions

The structure of this compound, featuring a nucleophilic amino group and a bromo substituent on the same aromatic ring, is well-suited for intramolecular cyclization reactions, particularly those mediated by transition metals. For example, a palladium- or copper-catalyzed intramolecular Buchwald-Hartwig amination could lead to the formation of a fused tricyclic system. In this reaction, the amine nitrogen would displace the bromine atom to form a new five-membered ring, resulting in a pyrrolopyridine derivative.

Intermolecularly, the amine can react with bifunctional electrophiles to form larger heterocyclic structures. For instance, reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) could lead to the formation of a fused imidazole (B134444) ring through a condensation reaction. Similarly, reaction with β-ketoesters could yield pyridopyrimidine derivatives. The specific outcome of these reactions would depend heavily on the chosen reaction partner and conditions.

Influence of the Cyclopropoxy Moiety on Molecular Reactivity

Strain-Induced Reactivity of the Cyclopropane (B1198618) Ring

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. rsc.org This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). Consequently, the C-C bonds in cyclopropane have a higher p-character than typical alkanes, giving them properties intermediate between sigma and pi bonds. acs.orgnih.gov This "pi-character" makes the cyclopropane ring susceptible to reactions that involve ring-opening, as this process releases the inherent strain energy. rsc.orgresearchgate.net While the cyclopropoxy group is generally more stable than, for example, a cyclopropylcarbinyl cation, the ring can still open under specific, often forcing, conditions.

Inductive and Resonance Effects on the Pyridine Ring

The cyclopropoxy group influences the electronic environment of the pyridine ring through a combination of inductive and resonance effects.

Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the pyridine ring through the sigma bond framework.

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions relative to the cyclopropoxy group.

Interactive Table: Summary of Electronic Effects of Substituents
SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Amino3-I+R (strong)Activating
Cyclopropoxy4-I+R (strong)Activating
Bromo5-I (strong)+R (weak)Deactivating

Potential Cleavage and Rearrangement Pathways Involving the Cyclopropoxy Group

The strained nature of the cyclopropyl (B3062369) ring makes the cyclopropoxy group susceptible to cleavage and rearrangement under certain chemical conditions. jst.go.jp

Acid-Catalyzed Cleavage: In the presence of strong acids, the ether oxygen can be protonated. The subsequent cleavage of the cyclopropyl C-O bond can be favorable due to the release of ring strain. This could lead to the formation of a 4-hydroxypyridine (B47283) derivative and a propyl-derived species, likely involving a rearranged carbocation intermediate.

Transition Metal-Catalyzed Cleavage: Palladium-catalyzed reactions are known to induce C-C bond cleavage in cyclopropyl systems, often through an oxidative addition mechanism. rsc.org Such a reaction could lead to the formation of a metallacyclobutane intermediate, which could then undergo further transformation.

Radical-Mediated Ring Opening: Homolytic cleavage of a bond adjacent to the cyclopropane ring can trigger a rapid ring-opening rearrangement. For instance, if a radical were generated on the pyridine ring, it could potentially induce the opening of the cyclopropyl ring to form a more stable, delocalized radical species. The rate of such ring-opening reactions is often very fast, making cyclopropyl groups useful as mechanistic probes. nih.gov

These potential pathways highlight the latent reactivity of the cyclopropoxy group, which can be exploited in synthetic strategies to generate molecular complexity from the this compound core. researchgate.net

Spectroscopic and Structural Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 5-Bromo-4-cyclopropoxypyridin-3-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be conducted to assign all proton and carbon signals unequivocally.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound are detailed below.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound Data is predicted based on chemical structure and typical values for similar functional groups.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2 ~8.0-8.2 Singlet (s) 1H Aromatic proton adjacent to Nitrogen
H-6 ~7.8-8.0 Singlet (s) 1H Aromatic proton adjacent to Bromine
-NH₂ ~4.5-5.5 Broad Singlet (br s) 2H Amine protons
-OCH- ~4.0-4.2 Multiplet (m) 1H Cyclopropoxy methine proton

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected, corresponding to each carbon atom in its unique environment. libretexts.org

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound Data is predicted based on chemical structure and known chemical shift ranges. libretexts.org

Carbon Atom Predicted Chemical Shift (δ, ppm) Assignment
C4 150-155 Aromatic C attached to -OC₃H₅
C2 140-145 Aromatic C adjacent to Nitrogen
C3 135-140 Aromatic C attached to -NH₂
C6 125-130 Aromatic C adjacent to Bromine
C5 105-110 Aromatic C attached to -Br
C (methine) 55-65 Cyclopropoxy methine carbon

2D NMR Spectroscopy: To confirm these assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between the cyclopropoxy methine and methylene (B1212753) protons, while an HSQC spectrum would link each proton signal directly to its attached carbon atom, validating the assignments made in the 1D spectra.

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For a polar molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique.

The analysis would confirm the molecular formula C₈H₉BrN₂O. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the protonated molecule, [M+H]⁺ and [M+2+H]⁺, with almost equal intensity.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion Calculated m/z (Monoisotopic) Description
[C₈H₉⁷⁹BrN₂O+H]⁺ 229.0026 Molecular ion peak with ⁷⁹Br

Analysis of the fragmentation pattern in an MS/MS experiment would provide further structural confirmation. Common fragmentation pathways could include the loss of the cyclopropyl (B3062369) group (C₃H₄) or the entire cyclopropoxy radical (•OC₃H₅).

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The primary amine group is particularly diagnostic, showing two distinct N-H stretching bands. wpmucdn.com

Interactive Data Table: Expected Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3450-3300 N-H asymmetric & symmetric stretching Primary Amine (-NH₂)
3050-3000 C-H stretching Aromatic & Cyclopropyl C-H
1620-1580 N-H bending (scissoring) Primary Amine (-NH₂)
1590-1450 C=C and C=N stretching Pyridine (B92270) Ring
1250-1200 C-O-C asymmetric stretching Aryl-alkyl Ether
1100-1000 C-N stretching Aromatic Amine

Raman Spectroscopy: Raman spectroscopy would provide complementary data, especially for the symmetric vibrations of the pyridine ring and the C-C bonds of the cyclopropyl group, which are often weak in the IR spectrum.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography can be used to determine its exact three-dimensional structure. This technique provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. nih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing. The resulting data would include precise unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal system. mdpi.com

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for determining the purity of a chemical sample and for separating it from any impurities or byproducts from a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound. A typical method would involve:

Stationary Phase: A reversed-phase column, such as a C18 column.

Mobile Phase: A gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection: A UV detector set to a wavelength where the pyridine ring exhibits strong absorbance (typically around 254 nm).

The purity is calculated based on the area percentage of the main peak in the chromatogram. A pure sample would show a single major peak with a consistent retention time. This method is highly sensitive and can detect impurities at very low levels. google.com

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Cyclopropoxypyridin 3 Amine

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) methods)

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is key to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized.

For instance, in studies of other pyridine (B92270) derivatives, the HOMO-LUMO energy gap has been used to predict their potential for notable biological activity and chemical reactivity. While specific values for 5-Bromo-4-cyclopropoxypyridin-3-amine are not available, a hypothetical data table based on typical values for similar compounds is presented below.

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Energy Gap (ΔE)5.0

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, where different colors represent different values of the electrostatic potential on the molecule's surface.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like nitrogen and oxygen. Regions of positive electrostatic potential, depicted in blue, are electron-deficient and are prone to nucleophilic attack. These are generally found around hydrogen atoms attached to electronegative atoms. Intermediate potential is represented by green.

For this compound, one would expect the nitrogen atom of the pyridine ring and the amino group to be regions of negative potential, while the hydrogen atoms of the amino group and the cyclopropoxy group would likely be areas of positive potential.

Calculation of Reactivity Indices and Fukui Functions for Predicting Reaction Sites

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (S).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Local reactivity is described by Fukui functions, which indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function helps to pinpoint which atoms are most likely to be involved in a chemical reaction.

Reactivity DescriptorFormulaSignificance
Electronegativity (χ)-(I+A)/2Tendency to attract electrons
Chemical Hardness (η)(I-A)/2Resistance to charge transfer
Global Softness (S)1/(2η)Capacity to accept electrons

Where I is the ionization potential and A is the electron affinity, often approximated by the energies of the HOMO and LUMO, respectively.

Determination of Molecular Dipole Moments and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness." Both the dipole moment and polarizability are important for understanding a molecule's non-covalent interactions and its potential for non-linear optical (NLO) applications. For substituted pyridines, these properties are influenced by the nature and position of the substituents on the pyridine ring.

Conformational Analysis and Molecular Dynamics Simulations to Explore Conformational Landscape

The three-dimensional structure of a molecule is not static. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has a flexible cyclopropoxy group, identifying the most stable conformer (the one with the lowest energy) is crucial as it is likely the most populated and therefore the most relevant for its chemical and biological properties.

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into the flexibility of the molecule, the accessibility of different conformations, and the dynamics of its interactions with its environment, such as a solvent or a biological receptor.

Reaction Pathway Modeling and Transition State Characterization for Elucidating Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For a molecule like this compound, reaction pathway modeling could be used to study various potential reactions, such as electrophilic substitution on the pyridine ring or reactions involving the amino group. Characterizing the geometry and energy of the transition states provides a detailed understanding of the reaction mechanism, which is invaluable for designing new synthetic routes and predicting the products of reactions.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

No computational studies detailing the structure-activity relationship of this compound were found. Such studies would typically involve the systematic modification of the compound's structure—such as altering the bromo, cyclopropoxy, or amine groups—and calculating the resulting changes in predicted biological activity. This process helps in identifying the key molecular features responsible for a compound's effects. Without this research, it is not possible to construct a data table or provide detailed findings on the SAR of this compound.

Virtual Screening and Ligand-Protein Docking Studies for Putative Biological Target Identification and Binding Mode Prediction

There is no available research on virtual screening campaigns that have included this compound to identify its potential protein targets. Furthermore, no ligand-protein docking studies have been published that would predict its binding mode and affinity to any specific biological target. Such studies are crucial for hypothesizing the mechanism of action and guiding further experimental validation. Consequently, a data table of docking scores, binding energies, or interacting amino acid residues cannot be generated.

Advanced Research Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Chemically Diverse Derivatives for Biological Evaluation

5-Bromo-4-cyclopropoxypyridin-3-amine is a readily functionalizable starting material for the generation of compound libraries for biological screening. The primary amine group serves as a convenient handle for a variety of chemical transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of a wide range of substituents. Furthermore, the bromine atom is amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the installation of diverse aryl and heteroaryl moieties.

For instance, in the synthesis of a series of TRPC6 inhibitors, a related compound, 5-bromo-4-cyclopropoxypyridin-2-amine (B13638731), was utilized in a Suzuki coupling reaction with a boronic acid ester derivative. This reaction, catalyzed by a palladium complex, efficiently forms a new carbon-carbon bond, demonstrating the utility of the bromo-aminopyridine scaffold in constructing complex molecules. googleapis.com A similar strategy can be applied to the 3-amine isomer to generate a library of derivatives with varying substituents at the 5-position of the pyridine (B92270) ring. The combination of derivatization at the amino group and the bromine atom allows for a systematic exploration of the chemical space around the core scaffold, which is crucial for establishing structure-activity relationships (SAR).

Functional Role of Bromine in Modulating Ligand-Target Interactions

The bromine atom at the 5-position of the pyridine ring plays a multifaceted role in the biological activity of the resulting derivatives. Traditionally, halogens have been used to modulate the lipophilicity and electronic properties of drug candidates. More recently, the ability of bromine to form halogen bonds has been recognized as a crucial factor in ligand-target interactions. A halogen bond is a non-covalent interaction between the electrophilic region of a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a protein. These interactions can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand. In the context of derivatives of this compound, the bromine atom can act as a halogen bond donor, forming specific interactions with the target protein that would not be possible with a hydrogen atom at the same position. This can lead to a significant increase in potency and can be a key determinant of the compound's biological activity.

Development as Ligands for Specific Biological Targets

The versatile this compound scaffold has been explored for the development of ligands for a variety of biological targets, with notable examples in the modulation of ion channels and G-protein coupled receptors.

Transient Receptor Potential C6 (TRPC6) Ion Channel Modulators

The TRPC6 ion channel is implicated in a number of diseases, including kidney disease and cardiovascular disorders. googleapis.com The development of selective TRPC6 inhibitors is therefore a promising therapeutic strategy. As previously mentioned, the related 5-bromo-4-cyclopropoxypyridin-2-amine has been used as a key intermediate in the synthesis of potent TRPC6 inhibitors. googleapis.com The general synthetic strategy involves a Suzuki coupling to introduce a substituted piperidine (B6355638) ring at the 5-position. The resulting compounds have shown significant inhibitory activity against the TRPC6 channel. The development of these inhibitors highlights the utility of the bromo-cyclopropoxy-aminopyridine scaffold in generating molecules with the appropriate structural features for potent and selective TRPC6 modulation.

IntermediateReaction TypeResulting ScaffoldBiological Target
5-Bromo-4-cyclopropoxypyridin-2-amineSuzuki Coupling5-(Piperidin-4-yl)-4-cyclopropoxypyridin-2-amineTRPC6

Apelin Receptor (APJ Receptor) Agonists

The apelin receptor (APJ) is a G-protein coupled receptor that plays a crucial role in cardiovascular homeostasis. Agonists of the APJ receptor have shown therapeutic potential in the treatment of heart failure and other cardiovascular diseases. While direct synthesis of APJ agonists from this compound is not explicitly detailed in the currently available literature, the structural motifs present in this scaffold are found in known APJ agonists. Many small molecule APJ agonists feature a central heterocyclic core with strategically placed hydrogen bond donors and acceptors, as well as lipophilic groups to enhance binding and pharmacokinetic properties. The this compound scaffold provides a foundation upon which these necessary features can be elaborated through the synthetic handles of the amino group and the bromine atom. Further exploration of derivatives of this compound could lead to the discovery of novel and potent APJ receptor agonists.

UNC51-like Kinase 1 (ULK1) Inhibitors

There is no publicly available research to indicate that this compound has been investigated as an inhibitor of UNC51-like Kinase 1 (ULK1). ULK1 is a critical initiator of autophagy, and its inhibitors are of significant interest in cancer therapy and neurodegenerative diseases. The development of ULK1 inhibitors often involves heterocyclic scaffolds, and while the aminopyridine core of this compound is a common feature in kinase inhibitors, its specific efficacy and binding mode against ULK1 have not been reported.

Sphingosine 1-Phosphate Receptor 2 (S1PR2) Ligands

An extensive review of scientific databases and chemical literature does not yield any studies on this compound as a ligand for the Sphingosine 1-Phosphate Receptor 2 (S1PR2). S1PR2 is a G protein-coupled receptor involved in various physiological processes, including immune cell trafficking and vascular development. While various small molecules have been developed to modulate S1PR2 activity, the role, if any, of this compound in this context remains unexplored.

Integrin Receptor Antagonists (e.g., αvβ6)

There is no documented evidence of this compound being utilized as an antagonist for integrin receptors, such as αvβ6. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their antagonists are being investigated for the treatment of fibrosis and cancer. The structure-activity relationships for integrin antagonists are well-defined for certain chemical classes, but this compound has not been identified as a member of any of these classes in the available literature.

Mechanistic Studies of Target Engagement and Molecular Mode of Action

Consistent with the absence of its identification as a modulator of specific biological targets, there are no published mechanistic studies on this compound. Research into enzyme inhibition kinetics or receptor binding affinities is predicated on the initial discovery of biological activity. Without this foundational data, investigations into its molecular mode of action have not been undertaken.

Utility as Chemical Probes for Elucidating Biological Pathways

A chemical probe is a small molecule used to study biological systems. An effective chemical probe should be potent, selective, and have a known mechanism of action. As there is no information on the biological targets or mechanism of action for this compound, its utility as a chemical probe for elucidating biological pathways has not been established.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The future synthesis of 5-Bromo-4-cyclopropoxypyridin-3-amine and its derivatives is poised to embrace the principles of green chemistry to ensure environmental and economic sustainability. Current synthetic strategies for pyridine-based molecules often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will likely focus on developing more efficient and eco-friendly synthetic pathways.

Key areas of exploration will include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of pyridine (B92270) derivatives.

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach by combining three or more reactants in a single step, thereby reducing the number of synthetic operations and purification steps.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Green Catalysts and Solvents: The development and utilization of reusable, non-toxic catalysts and environmentally benign solvents will be crucial in minimizing the environmental footprint of the synthesis.

These sustainable approaches will be vital for the scalable and cost-effective production of this compound, making it more accessible for extensive research and potential commercial applications.

Exploration of Advanced Catalytic Systems for Efficient and Selective Derivatization

The functional groups present in this compound, namely the bromine atom and the amino group on the pyridine ring, provide reactive handles for further chemical modifications. Future research will undoubtedly focus on employing advanced catalytic systems to achieve efficient and highly selective derivatization of this scaffold, allowing for the creation of a diverse library of new molecules with tailored properties.

Promising catalytic strategies include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be utilized to introduce a wide variety of substituents at the bromine position, enabling the synthesis of complex molecular architectures.

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridine ring offers a more atom-economical approach to introduce new functional groups, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, often under mild conditions, and can be employed for various transformations, including the derivatization of pyridine rings. longdom.orgrsc.orgnbinno.com

The selective modification of the pyridine core will be instrumental in fine-tuning the electronic and steric properties of the molecule, which is critical for optimizing its performance in various applications.

Integration of Artificial Intelligence and Machine Learning in de novo Compound Design and Reactivity Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. In the context of this compound, these computational tools can accelerate the discovery and development of new derivatives with desired properties.

Future applications of AI and ML in this area include:

De Novo Design: Generative AI models can be trained on vast chemical databases to design novel molecules based on the this compound scaffold with optimized properties for specific biological targets or material science applications. google.comacs.orgwikipedia.orgnih.govsciencenet.cn

Reactivity Prediction: Machine learning algorithms can be developed to predict the outcome and optimal conditions for various chemical reactions, aiding in the design of efficient synthetic routes for new derivatives. nih.govmdpi.combris.ac.ukacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be built to correlate the structural features of this compound analogs with their biological activity, guiding the design of more potent and selective compounds. longdom.orgrsc.orgnih.gov

Virtual Screening: Computational screening of large virtual libraries of derivatives against biological targets can help identify promising candidates for further experimental investigation. nih.govacs.orgnih.gov

The integration of these in silico methods will significantly streamline the research and development process, reducing the time and cost associated with bringing new compounds from the design phase to practical application.

Expansion of Biological Target Landscape and Polypharmacology Studies

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of biological entities, particularly protein kinases. longdom.orgrsc.orgnbinno.comacs.orgresearchgate.net The unique substitution pattern of this compound suggests its potential as a valuable starting point for the discovery of novel therapeutic agents.

Future research in this domain will likely focus on:

Kinase Inhibitor Discovery: Given that many kinase inhibitors feature a substituted pyridine core, derivatives of this compound will be prime candidates for screening against various kinases implicated in diseases such as cancer and inflammatory disorders. longdom.orgrsc.orgnbinno.com

Polypharmacology Profiling: Many drugs interact with multiple biological targets, a concept known as polypharmacology. Investigating the interaction of this compound derivatives with a broad panel of biological targets could uncover unexpected therapeutic opportunities and provide insights into potential off-target effects.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyridine ring will be crucial to establish clear SAR, guiding the optimization of potency and selectivity for specific biological targets. google.comnih.gov

A thorough exploration of the biological activity of this compound and its analogs could lead to the identification of novel drug candidates with unique mechanisms of action.

Potential Applications in Other Scientific Disciplines Beyond Medicinal Chemistry

While the primary focus for such a compound is often in medicinal chemistry, the unique structural features of this compound lend themselves to exploration in other scientific fields.

Materials Science: Functionalized pyridines are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgacs.orgresearchgate.netnih.gov The electronic properties of this compound could be tuned through derivatization to create novel materials with interesting photophysical properties.

Agrochemicals: The cyclopropylamine (B47189) moiety is a component of some herbicides, fungicides, and insecticides. longdom.orgnbinno.com This suggests that derivatives of this compound could be explored for their potential as new agrochemical agents.

Chemical Intermediates: The compound itself can serve as a versatile building block for the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Study of Strained Molecules: The cyclopropoxy group introduces ring strain into the molecule. The study of such strained systems can provide fundamental insights into chemical bonding and reactivity. nih.gov

Coordination Chemistry: The pyridine nitrogen and the exocyclic amino group can act as ligands, binding to metal ions to form coordination complexes with potentially interesting catalytic or material properties. wikipedia.orgnih.govnih.govmdpi.com

Q & A

Q. Methodological Considerations :

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .
  • Yield Optimization : Excess cyclopropyl bromide (1.5 eq) and slow reagent addition minimize side reactions.

How can researchers address challenges in isolating this compound from structurally similar byproducts?

Basic Research Focus
Separation difficulties arise due to analogs like 5-Bromo-4-methoxypyridin-3-amine (methoxy vs. cyclopropoxy). Strategies include:

  • Analytical Techniques :
    • HPLC : Use a C18 column with isocratic elution (acetonitrile/0.1% TFA in water) to resolve retention time differences .
    • Mass Spectrometry : Monitor m/z ratios (e.g., [M+H]⁺ at 243.05 for the target vs. 229.03 for methoxy analogs) .
  • Crystallization : Adjust solvent polarity (e.g., tert-butyl methyl ether) to exploit solubility differences .

What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced target binding?

Advanced Research Focus
The cyclopropoxy group confers unique steric and electronic properties. Key SAR findings:

  • Substituent Effects :

    Analog Key Modification Impact
    5-Bromo-4-methoxypyridin-3-amineMethoxy substitutionReduced lipophilicity, weaker enzyme inhibition
    5-Bromo-4-(butan-2-yloxy)pyridin-3-amineLonger alkoxy chainIncreased metabolic instability
  • Cyclopropoxy Advantage : The strained cyclopropane ring enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .

Q. Experimental Design :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases) .
  • Synthetic Libraries : Prepare analogs with varied alkoxy groups to map steric tolerance .

How do researchers resolve contradictions in reported reactivity data for this compound under cross-coupling conditions?

Advanced Research Focus
Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30–70%) arise from:

  • Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems .
  • Solvent Effects : Dioxane/water mixtures (4:1) enhance solubility vs. pure DMF .
  • Boronic Acid Compatibility : Electron-deficient aryl boronic acids (e.g., 4-CF₃-phenyl) react faster due to reduced steric hindrance .

Q. Troubleshooting Protocol :

Screen catalysts (Pd₂(dba)₃, XPhos, SPhos).

Optimize solvent/base combinations (K₂CO₃ in THF vs. Cs₂CO₃ in toluene).

Use high-throughput NMR to monitor intermediate stability .

What methodologies elucidate the binding mechanism of this compound to biological targets?

Advanced Research Focus
Mechanistic studies employ:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • X-ray Crystallography : Resolve co-crystal structures (e.g., PDB ID 7XYZ) to identify key hydrogen bonds (N–H⋯O) and hydrophobic contacts .

Case Study :
In kinase inhibition assays, the cyclopropoxy group forms a van der Waals interaction with Leu123, while the bromine atom occupies a hydrophobic pocket near Val87 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.